molecular formula C16H31NO2S2Sn B596540 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole CAS No. 1245816-14-1

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole

Cat. No. B596540
M. Wt: 452.259
InChI Key: QVPQZKBRXRVABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is a chemical compound used as a reagent for arylation of thiazole by Stille cross-coupling . It is part of the organometallic compounds and has a molecular formula of C15H29NSSn .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole consists of 15 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 tin atom . The InChI Key is WUOFQGMXQCSPPV-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is used as a reagent for arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis.


Physical And Chemical Properties Analysis

The compound is a liquid and is not miscible or difficult to mix . It has a molecular weight of 374.174 g/mol .

Scientific Research Applications

  • Summary of the Application : “2-(Methylsulfonyl)-4-(tributylstannyl)thiazole” is used as a reagent for the arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.
  • Functionalized Morpholine-thiazole Scaffold : There is a study on the synthesis of morpholine compounds, particularly the hybrid structures in which the thiazole ring is linked to morpholine nuclei in one molecular frame . These morpholinothiazoles are widely studied in modern organic and medicinal chemistry . The manuscript covers the approaches to the synthesis of the morpholinothiazoles derivatives . The synthetic strategies of the target compounds depend on one-pot or multistage reactions or the transformation of other related heterocycles . Additionally, it covers the biological activities and other applications of certain morpholinothiazoles .

    Organotin Reagents

    “2-Tributylstannylthiazole” is used as a reagent for arylation of thiazole by Stille cross-coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds .

    Functionalized Morpholine-thiazole Scaffold

    There is a study on the synthesis of morpholine compounds, particularly the hybrid structures in which the thiazole ring is linked to morpholine nuclei in one molecular frame . These morpholinothiazoles are widely studied in modern organic and medicinal chemistry . The manuscript covers the approaches to the synthesis of the morpholinothiazoles derivatives . The synthetic strategies of the target compounds depend on one-pot or multistage reactions or the transformation of other related heterocycles . Additionally, it covers the biological activities and other applications of certain morpholinothiazoles .

Safety And Hazards

This compound is toxic if swallowed, causes damage to organs through prolonged or repeated exposure, is harmful in contact with skin, and causes skin irritation .

properties

IUPAC Name

tributyl-(2-methylsulfonyl-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPQZKBRXRVABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676721
Record name 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole

CAS RN

1245816-14-1
Record name 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.